N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 899741-13-0
Cat. No.: VC5862758
Molecular Formula: C21H16ClFN2O3
Molecular Weight: 398.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899741-13-0 |
|---|---|
| Molecular Formula | C21H16ClFN2O3 |
| Molecular Weight | 398.82 |
| IUPAC Name | N-(4-acetylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H16ClFN2O3/c1-13(26)14-5-8-16(9-6-14)24-21(28)15-7-10-20(27)25(11-15)12-17-18(22)3-2-4-19(17)23/h2-11H,12H2,1H3,(H,24,28) |
| Standard InChI Key | MGQDZMUOILZJNP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Introduction
| Property | Value | Source |
|---|---|---|
| CAS No. | 899741-13-0 | |
| Molecular Formula | C₂₁H₁₆ClFN₂O₃ | |
| Molecular Weight | 398.82 g/mol | |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |
| InChI Key | MGQDZMUOILZJNP-UHFFFAOYSA-N |
Physicochemical Properties
The compound’s properties are influenced by its aromatic substituents and electron-withdrawing groups.
Solubility and Stability
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Solubility: Limited data available; dihydropyridines are generally soluble in organic solvents (e.g., DMSO, methanol) but poorly soluble in water.
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Stability: Likely stable under inert conditions but may degrade under prolonged exposure to light or moisture.
| Property | Value | Source |
|---|---|---|
| LogP (Octanol/Water) | ~2.0–2.5 (estimated) | |
| H-Bond Acceptors | 3 (carboxamide, ketone) | |
| H-Bond Donors | 1 (carboxamide NH) |
Research and Applications
While direct biological data for this compound is scarce, its structural analogs highlight potential applications:
Pharmacological Relevance
Dihydropyridines are known for:
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Enzyme inhibition: Modulating targets like kinases or proteases.
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Anticancer activity: Inhibiting cell proliferation or inducing apoptosis.
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Antimicrobial properties: Disrupting microbial membranes or metabolic pathways.
Comparative Analysis with Analogues
| Compound (CAS No.) | Key Features | Biological Activity |
|---|---|---|
| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid (5006-66-6) | Core dihydropyridine | Prodrug for drug candidates |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (3719-45-7) | Methyl-substituted | Anti-inflammatory (in vitro) |
| Hazard Class | Description |
|---|---|
| Skin Irritation | May cause irritation (H315) |
| Eye Irritation | May cause eye damage (H319) |
| Respiratory Tract | May cause respiratory irritation (H335) |
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